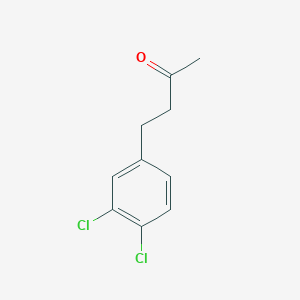

4-(3,4-Dichlorophenyl)butan-2-one

Description

Conceptual Framework and Research Significance of the Butan-2-one Core

The butan-2-one core, also known as methyl ethyl ketone (MEK), is a simple, four-carbon ketone that holds significant importance in organic chemistry. echemi.com Its structure features a carbonyl group (C=O) on the second carbon atom, which is a key site for a wide range of chemical reactions. echemi.com The butan-2-one moiety is considered a dialkyl ketone and is a polar aprotic solvent. ebi.ac.ukfoodb.ca

The research significance of the butan-2-one core is multifaceted:

Reactive Hub: The carbonyl group and the adjacent alpha-hydrogens are sites of high reactivity, allowing for reactions such as aldol (B89426) condensations, halogenations, and reductions. This reactivity is fundamental to its role as a building block in synthesizing more complex molecules.

Industrial Solvent: Due to its properties, butan-2-one is widely used as an industrial solvent. echemi.com

Biofuel Research: It has been identified as a promising biofuel candidate for use in spark-ignition engines, driving research into its oxidation and combustion behavior. researchgate.net

Environmental Monitoring: Its presence can be an indicator of pollution, and thus it is a compound of interest in environmental science. echemi.commdpi.com

In the context of 4-(3,4-Dichlorophenyl)butan-2-one, the butan-2-one core provides the fundamental reactivity that allows for further chemical modification.

Overview of Research Trajectories for Dichlorophenyl-Substituted Ketones

Dichlorophenyl-substituted ketones are a class of compounds that feature prominently in synthetic organic chemistry, often as intermediates for creating molecules with specific, often biologically relevant, properties. The dichlorophenyl group, with its two chlorine atoms on the benzene (B151609) ring, significantly influences the electronic properties and reactivity of the ketone.

Research involving these structures often follows several key trajectories:

Synthesis of Heterocyclic Compounds: A primary research avenue is the use of dichlorophenyl-substituted ketones and their derivatives as precursors for synthesizing various heterocyclic compounds. For instance, related molecules like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid have been used to prepare pyridazinone derivatives, which can be further modified to create new sulfur-containing heterocycles. mdpi.comresearchgate.net

Intermediates for Biologically Active Molecules: The dichlorophenyl motif is present in numerous compounds investigated for pharmacological activity. While this article excludes direct discussion of biological effects, it is noteworthy that dichlorophenyl-ketone structures serve as starting materials in the design and synthesis of molecules for such testing. For example, the synthesis of dipeptidyl peptidase IV (DPP4) inhibitors has involved structures containing a substituted phenyl ring. nih.gov

Material Science Applications: Ketones containing halogenated phenyl rings are also explored in material science. For example, Ag-decorated In₂O₃ nanocubes have been used to create sensors for detecting 2-butanone, highlighting the interaction between ketones and inorganic materials. mdpi.com

The research trajectory for this compound is thus situated within this broader context, where its value is derived from its potential to be transformed into more complex and functionally diverse molecules.

Table 2: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 42160-40-7 | C₁₀H₁₀Cl₂O |

| Butan-2-one (Methyl Ethyl Ketone) | 78-93-3 | C₄H₈O |

| (3E)-4-(3,4-Dichlorophenyl)-3-buten-2-one | 74546-02-4 | C₁₀H₈Cl₂O |

| 4-((3,4-Dichlorophenyl)sulfonyl)butan-2-one | 336195-38-1 | C₁₀H₁₀Cl₂O₃S |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Not Available | C₁₀H₆Cl₂O₃ |

| 1-(2,4-Dichlorophenyl)butan-2-one | 94147-69-0 | C₁₀H₁₀Cl₂O |

Note: This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXKXOMYIFHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640551 | |

| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42160-40-7 | |

| Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Towards 4 3,4 Dichlorophenyl Butan 2 One

Retrosynthetic Analysis and Established Synthetic Routes

A retrosynthetic analysis of 4-(3,4-Dichlorophenyl)butan-2-one suggests several logical bond disconnections to identify potential starting materials. The most straightforward disconnection is the C(aryl)-C(alkyl) bond, which points towards precursors like 1,2-dichlorobenzene (B45396) and a four-carbon chain with a reactive functional group. Another viable disconnection occurs within the butanone side chain.

Based on this analysis, several established synthetic routes can be proposed:

Reduction of 4-(3,4-Dichlorophenyl)but-3-en-2-one: One of the most direct methods involves the reduction of the corresponding α,β-unsaturated ketone, (3E)-4-(3,4-Dichlorophenyl)-3-buten-2-one, which is commercially available. sigmaaldrich.comnih.gov This can be achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution offers a pathway to form the aryl-ketone bond directly. rsc.org One approach is the acylation of 1,2-dichlorobenzene with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-(3,4-dichlorophenyl)but-3-en-2-one, which is then reduced. rsc.org However, Friedel-Crafts reactions on substituted benzenes can lead to issues with regioselectivity. Another possibility is the acylation with 4-chlorobutan-2-one, though this can be complicated by potential rearrangements and the reactivity of the alkyl halide portion.

From 3,4-Dichlorophenylacetic Acid: A multi-step but effective route starts with the commercially available 3,4-dichlorophenylacetic acid. This acid can be converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with an organocuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), to yield the target ketone. This method is generally effective for converting acid chlorides to ketones without over-addition. masterorganicchemistry.com

Exploration of Advanced Synthetic Approaches

Modern organic synthesis provides a toolkit of advanced methods that can be applied to construct this compound with high efficiency and selectivity.

Organometallic reagents are powerful tools for creating carbon-carbon bonds.

Grignard Reagents: A Grignard reagent can be prepared from a dihalobenzene, such as 1-bromo-4-chlorobenzene (B145707), by selectively reacting the more reactive bromine atom with magnesium metal. walisongo.ac.id This organomagnesium halide can then react with an appropriate electrophile to introduce the butanone side chain. However, direct reaction with butan-2-one itself is not a viable route to the final product.

Gilman Reagents (Organocuprates): These reagents are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comchemistrysteps.com A plausible synthesis involves the 1,4-addition of a lithium di(3,4-dichlorophenyl)cuprate to methyl vinyl ketone. masterorganicchemistry.comchemistrysteps.com Gilman reagents are known for their high selectivity in conjugate additions, making this an attractive approach. chemistrysteps.comchemistrytalk.orgnumberanalytics.com

| Reagent Type | Proposed Reaction | Key Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reagent | From 1-bromo-4-chlorobenzene + electrophile | Readily prepared. walisongo.ac.id | Chemoselectivity with dihalides, finding a suitable electrophile. walisongo.ac.id |

| Gilman Reagent | Lithium di(3,4-dichlorophenyl)cuprate + methyl vinyl ketone | High selectivity for 1,4-conjugate addition. masterorganicchemistry.comchemistrysteps.com | Requires preparation of the organocuprate. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound with an organic halide. fishersci.com The synthesis of this compound could be achieved by coupling 3,4-dichlorophenylboronic acid with a suitable substrate like 4-halobutan-2-one in the presence of a palladium catalyst and a base. fishersci.comlibretexts.orgorganic-chemistry.org The mild reaction conditions and the stability and low toxicity of boronic acids are significant advantages of this method. fishersci.comorganic-chemistry.org

For applications requiring a specific stereoisomer, enantioselective methods are necessary. A hypothetical approach to an enantiomerically enriched product would be the asymmetric hydrogenation of the precursor, 4-(3,4-dichlorophenyl)but-3-en-2-one. This could be accomplished using chiral rhodium or ruthenium phosphine (B1218219) complexes as catalysts, which are known to be effective for the asymmetric reduction of similar α,β-unsaturated ketones. pitt.edu

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. While a specific photoredox synthesis for this compound has not been reported, analogous transformations suggest its feasibility. For instance, the direct α-arylation of ketones has been achieved by combining a photocatalyst with an amine co-catalyst to generate an enamine radical that couples with an aryl halide. scispace.comchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net A potential pathway could involve the photoredox-catalyzed reaction of butan-2-one (as its enamine or enolate) with 1-bromo-3,4-dichlorobenzene.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Friedel-Crafts Acylation: The mechanism begins with the Lewis acid (e.g., AlCl₃) activating the acyl chloride to form a highly electrophilic acylium ion. chemguide.co.ukjove.comkhanacademy.orglibretexts.org This electrophile is then attacked by the π-electron system of the 1,2-dichlorobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Finally, a base (such as AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the aryl ketone product. chemguide.co.uklibretexts.org The directing effects of the two chlorine atoms on the benzene (B151609) ring influence the position of acylation.

Gilman Reagent Conjugate Addition: In the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone, the nucleophilic alkyl or aryl group from the cuprate (B13416276) adds to the β-carbon of the double bond. masterorganicchemistry.comchemistrysteps.comchemistrytalk.org This creates a resonance-stabilized enolate intermediate, with the negative charge delocalized onto the oxygen atom. chemistrytalk.org Subsequent protonation of this enolate during aqueous workup yields the final saturated ketone product. chemistrytalk.org

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling is well-established. libretexts.orgorganic-chemistry.org It typically starts with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, where the two organic groups are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering a window into the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular connectivity and environment can be constructed.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons in a given set, respectively.

In the ¹H NMR spectrum of 4-(3,4-Dichlorophenyl)butan-2-one, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the dichlorophenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atoms. The specific splitting patterns of these aromatic signals can help to confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

The protons of the butanone chain give rise to signals in the upfield region. The methylene (B1212753) protons adjacent to the aromatic ring (Ar-CH₂) and the methylene protons adjacent to the carbonyl group (-CH₂-C=O) would be expected to show characteristic triplet or multiplet patterns, depending on the coupling with their neighboring protons. The terminal methyl protons (-CH₃) of the ketone would typically appear as a singlet, as they have no adjacent protons to couple with. The integration of these signals would correspond to the number of protons in each unique environment.

For a related compound, 4-phenyl-2-butanone, the ¹H NMR spectrum shows a multiplet for the aromatic protons around 7.2-7.3 ppm, and triplets for the two methylene groups around 2.8-2.9 ppm, with the methyl group appearing as a singlet around 2.1 ppm. oregonstate.edu The presence of the two chlorine atoms in this compound would be expected to shift the aromatic proton signals further downfield.

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| Methylene (Ar-CH₂) | 2.8 - 3.0 | Triplet |

| Methylene (-CH₂-C=O) | 2.6 - 2.8 | Triplet |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. docbrown.info The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl) and its electronic environment. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) is expected to resonate at the most downfield position, typically in the range of 205-220 ppm. libretexts.org The carbon atoms of the dichlorophenyl ring will appear in the aromatic region, generally between 120 and 140 ppm. The signals for the carbons bearing the chlorine atoms will be shifted downfield due to the electronegativity of the halogens. The aliphatic carbons of the butanone chain will be found in the upfield region of the spectrum. The methyl carbon will typically appear at the highest field (lowest ppm value), while the methylene carbons will be at slightly lower fields.

For comparison, in the ¹³C NMR spectrum of 2-butanone, the carbonyl carbon appears around 209 ppm, while the other carbons resonate at much higher fields. libretexts.org The presence of the dichlorophenyl group in this compound significantly influences the chemical shifts of the butanone chain carbons.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H & C-C) | 125 - 140 |

| Methylene (Ar-CH₂) | 40 - 50 |

| Methylene (-CH₂-C=O) | 30 - 40 |

| Methyl (-CH₃) | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the signals of the adjacent methylene protons in the butanone chain, confirming their connectivity. Cross-peaks would also be observed between the coupled aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹. The aliphatic C-H stretching vibrations of the butanone chain would appear just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | 1700 - 1725 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| Aliphatic C-H | < 3000 |

| C-Cl | < 800 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It involves scattering of monochromatic light from a laser source. While FT-IR is based on absorption, Raman spectroscopy is based on the inelastic scattering of light. Vibrational modes that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of a synthesized compound and for elucidating the structures of unknown substances.

For this compound, HRMS analysis would provide the experimental exact mass, which can then be compared to the theoretically calculated exact mass based on its chemical formula, C₁₀H₁₀Cl₂O. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which further aids in the confirmation of the structure. The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

While specific experimental HRMS data for this compound is not widely available in the reviewed scientific literature, the theoretical exact mass provides a crucial benchmark for its identification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀Cl₂O |

| Calculated Monoisotopic Mass | 216.01087 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

In a typical HRMS experiment, a dilute solution of the compound is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are guided into a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap analyzer). The analyzer measures the m/z of the ions with high precision. The resulting data would be a spectrum showing the relative abundance of ions at different m/z values. The most intense peak, corresponding to the molecular ion or a common adduct, would be used to confirm the elemental composition.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined.

A comprehensive search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, experimental data on its solid-state structure is not available. However, if a suitable single crystal were to be grown and analyzed, the resulting data would provide the parameters listed in the table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths and Angles | Precise measurements of all atomic connections |

| Torsion Angles | Describing the conformation of the molecule |

The determination of the crystal structure of this compound would provide invaluable insight into its molecular geometry and intermolecular interactions, such as hydrogen bonding or stacking interactions, in the solid state. This information is crucial for understanding its physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.org By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometry to reactivity indices. For 4-(3,4-Dichlorophenyl)butan-2-one, DFT calculations are essential for a fundamental understanding of its chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dichlorophenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group (C=O) of the butanone chain. This distribution implies that the aromatic ring is the likely site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Predicted Location/Value | Implication for Reactivity |

| HOMO Energy | High (less negative) | Indicates a good electron donor, localized on the dichlorophenyl ring. |

| LUMO Energy | Low (more negative) | Indicates a good electron acceptor, localized on the C=O bond. |

| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap signifies higher reactivity and lower kinetic stability. malayajournal.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deusc.edu This method provides detailed insights into intramolecular bonding, orbital hybridization, and charge delocalization through hyperconjugative interactions. wisc.edujoaquinbarroso.com

Table 2: Predicted NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Type of Interaction |

| LP (O) | π(C=C) of phenyl ring | Moderate | Hyperconjugation (delocalization of oxygen lone pair) |

| LP (Cl) | σ(C-C) adjacent | Moderate | Hyperconjugation (stabilization via chlorine lone pairs) |

| π (C=C) of phenyl ring | π(C=O) | Weak to Moderate | Conjugative interaction between the ring and the carbonyl group. |

| σ (C-H) | σ(C-C) | Weak | Standard hyperconjugative stabilization. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for identifying sites that are prone to electrophilic and nucleophilic attack. youtube.comwalisongo.ac.id The potential is color-coded: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential. malayajournal.org

In an MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the hydrogen atoms and the carbonyl carbon atom would exhibit positive potential (blue), marking them as electrophilic sites. The dichlorophenyl ring would show a mixed potential, with negative potential above and below the π-system and slight positive potential around the chlorine and hydrogen atoms.

Table 3: MEP Color-Coding and Predicted Reactive Sites

| Color | Potential | Predicted Location on this compound | Type of Attack |

| Red | Negative (Electron-rich) | Carbonyl Oxygen | Electrophilic Attack |

| Blue | Positive (Electron-poor) | Carbonyl Carbon, Hydrogen Atoms | Nucleophilic Attack |

| Green | Neutral | Alkyl portions of the butanone chain | Low Reactivity |

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. scispace.comnih.gov By comparing the calculated frequencies with experimental spectra, chemists can confirm the molecular structure and the assignment of specific vibrational modes to functional groups. mdpi.comresearchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ketone, C-Cl stretching, aromatic and aliphatic C-H stretching, and various bending modes of the phenyl ring and the butanone chain.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1715 - 1740 |

| C-Cl (Aromatic) | Stretching | ~600 - 800 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | ~1400 - 1600 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational landscape, revealing the different shapes a molecule can adopt and the energy barriers between them. ulster.ac.uk MD simulations are also crucial for studying the effects of the environment, such as a solvent, on molecular behavior. By placing the molecule in a simulated box of water, for example, one can observe how intermolecular interactions like hydrogen bonds affect its structure and dynamics. For this compound, MD simulations would reveal the flexibility of the ethyl-ketone side chain relative to the more rigid dichlorophenyl ring and how solvent molecules arrange themselves around the polar carbonyl group and the nonpolar aromatic ring.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Intermolecular Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. ucsf.edu This approach is particularly useful for studying large systems, such as a molecule interacting with a biological macromolecule like an enzyme or receptor. nih.gov The chemically active region (e.g., the substrate and the enzyme's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described by a less computationally expensive MM force field. researchgate.netresearchgate.net For this compound, QM/MM simulations could model its binding to a target protein, providing detailed insights into the specific intermolecular interactions—such as hydrogen bonds, halogen bonds, and van der Waals forces—that govern its biological activity.

Machine Learning Applications in Predicting Chemical Properties and Reaction Outcomes

Machine learning (ML) has emerged as a transformative tool in computational chemistry, offering powerful methods to predict the properties and reactivity of chemical compounds from their structure alone. nih.govresearchgate.net These approaches, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, leverage statistical learning to build correlations between molecular descriptors and experimental data. nih.govmdpi.com For a compound like this compound, ML can provide rapid in silico estimations of its physicochemical properties and behavior in chemical reactions, complementing or even replacing costly and time-consuming laboratory experiments. nih.govnih.gov

The core principle involves training an ML algorithm on a large dataset of molecules where the property of interest (e.g., boiling point, toxicity) is known. mit.edu The algorithm learns to map structural features—encoded as numerical descriptors—to the observed property. nih.gov Once trained, this model can then predict the property for new, un-synthesized, or untested molecules like this compound. rjptonline.org

Predicting Physicochemical Properties

Machine learning models can predict a wide array of properties for this compound. The process begins by generating molecular descriptors that numerically represent its unique structural features, such as the dichlorinated phenyl ring, the carbonyl group, and the aliphatic chain. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to complex topological and quantum-chemical parameters. nih.gov

Using a database of known compounds, a model can be trained to predict various endpoints. For instance, deep learning architectures like Message Passing Neural Networks (MPNNs) have shown state-of-the-art performance in property prediction by treating molecules as graphs and learning directly from their atomic connectivity. research.googlemit.edu Such models can effectively learn the contributions of different functional groups to a given property.

Below is a table illustrating the types of physicochemical and toxicological properties of this compound that can be predicted using common ML methods, based on established research methodologies.

| Predicted Property | Relevant ML/QSAR Method | Typical Molecular Descriptors Used | Significance of Prediction |

|---|---|---|---|

| Boiling Point | Gradient Boosting, Neural Networks | Topological, Constitutional, Geometric | Essential for purification and process design. |

| Aqueous Solubility | Random Forest, Support Vector Machines (SVM) | Physicochemical (e.g., LogP), 2D descriptors | Crucial for environmental fate assessment and formulation. |

| Lipophilicity (LogP) | Neural Networks (e.g., MPNN), Multiple Linear Regression | Fragment-based, Atom-based contributions | Predicts membrane permeability and bioaccumulation potential. |

| Acute Toxicity (e.g., LD50) | Classification and Regression Trees (CART), k-Nearest Neighbors (k-NN) | Structural alerts, 2D/3D descriptors | Early-stage hazard identification. nih.gov |

Predicting Reaction Outcomes

Beyond static properties, machine learning is increasingly used to predict the outcomes of chemical reactions. nih.gov These models can forecast the major product of a reaction, estimate the reaction yield, or even predict reaction rates under different conditions. rjptonline.orgnih.gov For this compound, this could involve predicting the results of common organic transformations.

Modern approaches often represent reactions using formats like reaction SMILES, which encode reactants, reagents, and products in a text-based format. rsc.org Transformer-based models, adapted from natural language processing, have proven highly effective at "translating" reactants into products, thereby predicting the outcome of a reaction. nih.gov These models can learn complex chemical rules and patterns from vast reaction databases without being explicitly programmed with them.

The following table details hypothetical applications of ML in predicting the outcomes of reactions involving this compound.

| Reaction Type | Input to Model | Predicted Outcome | Underlying ML Approach |

|---|---|---|---|

| Ketone Reduction | Reactant: this compound Reagent: NaBH₄ | Major Product: 4-(3,4-Dichlorophenyl)butan-2-ol Predicted Yield: e.g., 95% | Transformer-based model or Graph Neural Network trained on reaction databases. nih.gov |

| α-Bromination | Reactant: this compound Reagent: Br₂ in Acetic Acid | Major Product: 1-Bromo-4-(3,4-dichlorophenyl)butan-2-one or 3-Bromo-4-(3,4-dichlorophenyl)butan-2-one | Regioselectivity prediction model based on learned reactivity of enolates. nih.gov |

| Reductive Amination | Reactants: this compound, Ammonia Reagent: NaBH₃CN | Major Product: 4-(3,4-Dichlorophenyl)butan-2-amine Predicted Yield: e.g., 78% | Multi-task reaction prediction model. nih.gov |

| Kinetic Solvent Effects | Reaction SMILES Solvent SMILES | Relative reaction rate constant in a given solvent. | ML model trained on computational (e.g., COSMO-RS) kinetic data. rsc.org |

Structure Activity Relationship Sar Investigations

Correlation of Structural Modifications with Molecular Interactions (General)

The structure-activity relationship of a compound is fundamentally determined by how modifications to its chemical scaffold affect its interaction with a biological target. For a molecule like 4-(3,4-Dichlorophenyl)butan-2-one, this would involve systematically altering its three main components: the 3,4-dichlorophenyl ring, the butane (B89635) linker, and the ketone functional group. Each change would be correlated with changes in biological activity to understand the key molecular interactions.

Key hypothetical modifications would include:

Phenyl Ring Substitution: Altering the position and nature of the substituents on the phenyl ring. For example, moving the chlorine atoms to other positions (e.g., 2,4- or 3,5-dichloro) or replacing them with other halogens (e.g., fluorine, bromine) or non-halogen groups would probe the importance of the electronic and steric profile of this region for target binding.

Butane Chain Modification: Varying the length of the alkyl chain (e.g., propan-2-one, pentan-2-one) or introducing branching could elucidate the optimal size and conformation of the linker for fitting into a binding pocket.

Ketone Group Alteration: Modifying or replacing the ketone group (e.g., to an alcohol, an amine, or an ester) would investigate the role of this hydrogen bond acceptor in molecular recognition.

Without experimental data from such analog studies, any discussion of the correlation between these potential modifications and molecular interactions for this compound remains speculative.

Impact of Dichlorophenyl Ring Orientation and Substitution on Molecular Recognition

The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature of the molecule. The electronic properties of the chlorine atoms, being electron-withdrawing, and their steric bulk significantly influence how the ring interacts with a target protein. The orientation of this ring within a binding site would be crucial for establishing favorable interactions, such as van der Waals forces, hydrophobic interactions, or specific halogen bonds.

A hypothetical SAR investigation would synthesize and test a series of analogs with different substitution patterns on the phenyl ring to map the binding pocket. For instance, a study might compare the biological activity of the 3,4-dichloro analog with a 2,4-dichloro, a 3,5-dichloro, a monochloro, and an unsubstituted phenyl analog. The resulting data would indicate the regions of the binding site that are sensitive to the placement of these substituents. However, no such specific data for this compound is currently available in the public domain. A related compound containing a 3,4-dichlorophenyl moiety has been investigated as a neurokinin-2 (NK2) receptor antagonist, suggesting a potential area for such interactions, but the core scaffold of that compound is substantially different. researchgate.net

Interactive Data Table: Hypothetical Dichlorophenyl Ring Substitution SAR

This table is a hypothetical representation of what SAR data would look like for this compound class and is for illustrative purposes only, as no actual data has been found.

| Compound | Substitution Pattern | Relative Activity |

| Analog 1 | 3,4-dichloro | 100% |

| Analog 2 | 2,4-dichloro | Data N/A |

| Analog 3 | 3,5-dichloro | Data N/A |

| Analog 4 | 4-monochloro | Data N/A |

| Analog 5 | Unsubstituted | Data N/A |

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govresearchgate.net A pharmacophore model for a ligand like this compound would typically be derived from a set of active and inactive molecules or from the crystal structure of the target protein with a bound ligand.

A potential pharmacophore for this compound class might include:

An aromatic/hydrophobic feature representing the dichlorophenyl ring.

A hydrogen bond acceptor feature from the ketone oxygen.

Specific locations for the halogen atoms, potentially acting as hydrophobic or halogen bond donors.

Such a model would serve as a 3D query to screen virtual compound libraries for new molecules with different chemical scaffolds but the same essential features, thus guiding the design of novel and potentially more potent ligands. vietnamjournal.ru The development of a reliable pharmacophore model, however, is contingent on having a sufficient amount of SAR data, which is currently lacking for this compound and its close analogs.

Bioisosteric Replacement Strategies in Analog Design

Bioisosteric replacement is a strategy in medicinal chemistry used to swap one atom or group of atoms for another with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic properties of a compound. cambridgemedchemconsulting.combenthamscience.com

In the context of this compound, several bioisosteric replacement strategies could be hypothetically employed:

Halogen Bioisosteres: The chlorine atoms could be replaced by other halogens like fluorine or bromine, or by a trifluoromethyl group (CF3), to fine-tune the electronic and lipophilic properties of the phenyl ring.

Phenyl Ring Bioisosteres: The dichlorophenyl ring could be replaced with other aromatic systems, such as a pyridine (B92270) or thiophene (B33073) ring, to explore different hydrophobic and hydrogen-bonding interactions.

Ketone Bioisosteres: The ketone functional group could be replaced with other groups that can act as hydrogen bond acceptors, such as an ester, an amide, or an oxazole.

The goal of these replacements would be to enhance target affinity, improve metabolic stability, or reduce off-target effects. Without a known biological target and corresponding activity data, the application of these strategies to this compound remains a theoretical exercise.

Biological Target Identification and Mechanism of Action Studies in Vitro and Computational Approaches

In Vitro High-Throughput Screening for Initial Biological Activity

High-Throughput Screening (HTS) represents the initial, broad-based effort to uncover the biological activity of a compound. In this process, large libraries of chemicals are rapidly tested for their ability to modulate a specific biological pathway or target.

For a compound like 4-(3,4-Dichlorophenyl)butan-2-one, an HTS campaign would involve screening it against a panel of hundreds or thousands of defined molecular targets, such as enzymes or receptors. These assays are typically performed in microtiter plates, allowing for massive parallelization and the use of small sample volumes. The goal is to identify initial "hits"—instances where the compound shows a measurable effect, such as inhibiting an enzyme or binding to a receptor. These hits provide the first clues to the compound's potential biological function.

Although no specific HTS data for this compound is publicly available, a hypothetical screening campaign against a panel of kinases might yield results as illustrated in the table below.

Hypothetical HTS Results for this compound Against a Kinase Panel

| Kinase Target | Percent Inhibition at 10 µM | Hit Identified |

|---|---|---|

| Kinase A | 5% | No |

| Kinase B | 85% | Yes |

| Kinase C | 12% | No |

| Kinase D | 3% | No |

| Kinase E | 67% | Yes |

This table is for illustrative purposes only and does not represent actual experimental data.

Probe-Driven Chemical Proteomics for Direct Protein Target Identification

While HTS tests compounds against predefined targets, chemical proteomics aims to identify binding partners directly from the entire complement of proteins in a cell lysate or even in living cells (the proteome). This is particularly useful for discovering novel or unexpected targets.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy for identifying the functional targets of a compound. This technique uses "activity-based probes" (ABPs), which are small molecules that typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.

In a typical ABPP experiment to study this compound, the compound would be used in a competitive format. A proteome would be pre-incubated with the compound, and then treated with a broad-spectrum ABP designed to label a specific class of enzymes (e.g., serine hydrolases or kinases). If this compound binds to a particular enzyme, it will block the ABP from labeling it. The proteins that show reduced labeling in the presence of the compound are identified as its potential targets, which can then be identified using mass spectrometry.

Compound-Centric Chemical Proteomics (CCCP) offers a more direct approach to target discovery. In this method, the compound of interest, this compound, would be chemically modified to attach it to a solid support, such as agarose (B213101) beads, creating an "affinity resin". This resin is then incubated with a cell lysate.

Proteins that bind to the immobilized compound are "fished" out of the lysate and will stick to the beads, while non-binding proteins are washed away. The captured proteins are then eluted from the beads and identified by mass spectrometry. A crucial control experiment is run in parallel using underivatized beads to distinguish specific binders from proteins that non-specifically adhere to the matrix. This approach is unbiased as it does not depend on the availability of a suitable activity-based probe.

Computational Target Prediction and Molecular Docking Studies

Computational methods provide a rapid, cost-effective way to predict potential biological targets and to visualize how a compound might interact with them at a molecular level. These in silico techniques can prioritize targets for experimental validation and help explain observed biological activities.

For this compound, various target prediction algorithms could be employed. These tools often rely on the principle of chemical similarity, suggesting that a compound is likely to bind to the same targets as other known molecules with similar structures or properties. Other advanced methods use machine learning, analyzing features from the compound's structure and gene expression data from cells treated with the compound to predict interactions.

Once a potential protein target is identified, molecular docking is used to model the interaction. Docking software predicts the preferred orientation of the compound when bound to the target protein and estimates the strength of the interaction, or binding affinity. This provides a structural hypothesis for how the compound achieves its effect, for instance, by fitting into an enzyme's active site.

Hypothetical Molecular Docking Results for this compound

| Predicted Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase B | -9.2 | Lys72, Glu91, Leu148 |

| Protease X | -6.5 | His57, Asp102, Ser195 |

| Receptor Y | -8.1 | Tyr112, Phe254, Asn310 |

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Molecular Mechanisms through In Vitro Biochemical Assays

Following the identification of a high-confidence biological target, a series of focused in vitro biochemical assays are performed to validate the interaction and elucidate the compound's mechanism of action. If the target is an enzyme, for example, its activity would be measured in the presence of varying concentrations of this compound.

These experiments can determine key parameters such as the IC₅₀ value (the concentration of the compound required to inhibit enzyme activity by 50%) and the inhibitor constant (Kᵢ), which is a measure of binding affinity. Further kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into how the compound interferes with the enzyme's function.

Advanced Analytical Method Development for Purity and Quantitative Analysis

The rigorous evaluation of "4-(3,4-Dichlorophenyl)butan-2-one" requires sophisticated analytical methods to ensure its purity, quantify its concentration, and identify any potential impurities or degradation products. The development and validation of such methods are critical for quality control in research and manufacturing settings. This section details the advanced analytical techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and the application of chemometrics for method optimization.

Future Research Directions and Translational Perspectives in Chemical Sciences

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl butanones is a cornerstone of organic chemistry, and developing greener, more efficient methods is a continuous goal. For 4-(3,4-Dichlorophenyl)butan-2-one, future research could focus on moving beyond traditional, often harsh, synthetic conditions.

Catalytic Hydrogenation: One promising route involves the catalytic reduction of its unsaturated precursor, 4-(3,4-dichlorophenyl)but-3-en-2-one. nih.govsigmaaldrich.com Research into novel catalytic systems for this transformation is a key area. While palladium-based catalysts are effective for such reductions, the development of catalysts based on more abundant and less expensive metals like copper or nickel is a significant objective for sustainable chemistry. nih.govnih.gov Furthermore, exploring nanostructured catalysts, such as nanoparticles anchored on supports like cerium oxide or polydopamine-coated magnetite, could offer enhanced activity and selectivity, along with the benefit of easy magnetic recovery and recyclability. nih.govnih.govrsc.org

Advanced Friedel-Crafts Reactions: Another primary synthetic pathway is the Friedel-Crafts reaction, which typically involves the acylation or alkylation of 1,2-dichlorobenzene (B45396). nih.govncert.nic.in Traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. Future methodologies should focus on using solid acid catalysts, such as zeolites or acid-activated clays, which are more environmentally friendly, reusable, and can simplify product purification. numberanalytics.com Cascade reactions, combining multiple synthetic steps into a single, efficient process, also represent a sophisticated approach to building such molecular frameworks. nih.gov

The table below outlines potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Precursors | Potential Catalyst/Reagent | Advantages & Research Focus |

| Catalytic Hydrogenation | 4-(3,4-Dichlorophenyl)but-3-en-2-one | Nanoparticle catalysts (e.g., Pd, Cu, Ni on supports) | High efficiency, catalyst recyclability, use of earth-abundant metals. |

| Green Friedel-Crafts Acylation | 1,2-Dichlorobenzene, Butanoyl Chloride | Zeolites, Montmorillonite Clay | Reusable catalysts, reduced waste, milder reaction conditions. |

| Catalytic Cross-Coupling | 1,2-Dichlorobenzene, a butanone enolate equivalent | Palladium or Nickel complexes | High selectivity and functional group tolerance. numberanalytics.com |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure. nih.govresearchgate.net These methods can be used to predict its three-dimensional geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) can elucidate the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack. nih.gov Such computational studies can be performed for the parent molecule and its potential derivatives, helping to prioritize synthetic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While this article does not discuss biological activity, the principles of QSAR can be applied more broadly as Quantitative Structure-Property Relationship (QSPR) models. mdpi.commdpi.com By calculating a range of molecular descriptors for this compound and related compounds, it is possible to build mathematical models that correlate these structural features with physical properties like solubility, boiling point, or chromatographic retention times. researchgate.netnih.gov These predictive models can streamline the development process by forecasting the properties of new, unsynthesized derivatives, saving time and resources. nih.gov The development of a robust QSAR/QSPR model involves collecting data, calculating chemical descriptors, and using machine learning algorithms to correlate structure with properties. mdpi.comnih.gov

The following table lists key molecular properties of this compound that can be predicted using computational techniques.

| Computational Method | Predicted Property | Significance in Research |

| DFT | Molecular Geometry & Conformation | Understanding 3D structure and steric effects. |

| DFT | IR/Raman Frequencies | Aiding in the interpretation of experimental spectra. researchgate.net |

| DFT | ¹H and ¹³C NMR Chemical Shifts | Assisting in structural confirmation and assignment. libretexts.org |

| DFT | HOMO/LUMO Energies | Predicting chemical reactivity and kinetic stability. nih.gov |

| QSPR/QSAR | Lipophilicity (logP), Solubility | Predicting pharmacokinetic behavior and formulation properties. nih.govmdpi.com |

Innovation in Analytical Technologies for Enhanced Characterization

Robust analytical methods are essential for confirming the structure and purity of this compound and its derivatives. While standard techniques are effective, future research can benefit from the application of more advanced and hyphenated analytical technologies.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two methylene (B1212753) groups, and the three aromatic protons, with coupling patterns revealing their connectivity.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments in the molecule. libretexts.org The carbonyl carbon resonance would be particularly characteristic, appearing significantly downfield (160-220 ppm). libretexts.org

IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone's carbonyl (C=O) stretch. youtube.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern (an M, M+2, and M+4 cluster), which is a definitive feature for identifying chlorinated compounds. acs.org Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating the compound from complex mixtures and providing both retention time and mass spectral data for unambiguous identification. researchgate.net

The table below summarizes the key analytical techniques for characterizing this compound.

| Analytical Technique | Information Obtained | Expected Key Features |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Signals for methyl, two methylene, and three aromatic protons. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms | Downfield signal for carbonyl carbon; distinct aromatic and aliphatic signals. libretexts.org |

| Infrared (IR) Spectroscopy | Presence of functional groups | Strong C=O stretch around 1715 cm⁻¹. youtube.com |

| Mass Spectrometry (MS) | Molecular weight and formula | Characteristic M, M+2, M+4 isotope pattern for a dichlorinated compound. acs.org |

| Gas Chromatography (GC) | Purity and separation | Single peak under appropriate conditions, providing retention time. |

Design of Next-Generation Chemical Probes and Ligands with Targeted Specificity

The structure of this compound makes it an attractive starting point or fragment for the design of more complex molecules with tailored functions, such as chemical probes or targeted ligands. nih.gov

Scaffold for Ligand Development: The dichlorophenyl group is a common feature in many biologically active molecules and approved drugs, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. mdpi.com The butanone side chain provides a reactive handle—the ketone—that can be readily modified through reactions like reductive amination, aldol (B89426) condensation, or conversion to other functional groups. This allows for the systematic synthesis of a library of derivatives. mdpi.com The goal in designing targeted ligands is to create molecules that bind selectively to a specific biological target, such as a receptor or enzyme. nih.govresearchgate.net

Chemical Probe Design: A chemical probe is a small molecule used to study biological systems. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the this compound scaffold, researchers could create probes to investigate cellular uptake, distribution, or interactions with potential binding partners. cgohlke.com The principles of ligand design emphasize achieving high selectivity for the target of interest to minimize off-target effects. nih.govresearchgate.net The development of such tools from this core structure could enable new avenues of research in chemical biology.

The following table outlines strategies for developing functional molecules from the this compound scaffold.

| Development Goal | Design Strategy | Potential Modifications | Application |

| Targeted Ligands | Introduce functionalities to enhance binding to a specific protein. | Reductive amination of the ketone; substitution on the phenyl ring. | Modulating protein function in a research context. researchgate.netmdpi.com |

| Chemical Probes | Conjugate a reporter group to the scaffold. | Attach fluorophores or affinity tags via the ketone or side chain. | Visualizing molecular interactions or tracking cellular localization. cgohlke.comresearchgate.net |

| Fragment-Based Discovery | Use the compound as a starting fragment for building larger, more potent molecules. | Elaboration of the butanone chain; addition of other functional groups. | Lead generation in drug discovery programs. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)butan-2-one, and what analytical techniques are critical for verifying its purity and structure?

- Methodology : The compound is often synthesized via Friedel-Crafts acylation or condensation reactions using 3,4-dichlorophenyl precursors. For example, in pharmaceutical intermediates (e.g., sertraline synthesis), palladium-catalyzed hydrogenation and resolution steps are employed to achieve stereochemical control .

- Analytical Techniques :

- NMR Spectroscopy : To confirm structural integrity and substituent positioning.

- HPLC/MS : For purity assessment and detection of byproducts.

- Reference Databases : NIST Standard Reference Data provides validated spectral libraries for cross-verification .

Q. How can researchers access reliable physicochemical data (e.g., spectral libraries, thermodynamic properties) for this compound?

- Sources :

- NIST Chemistry WebBook : Offers experimentally validated data on boiling points, density, and spectral fingerprints .

- Predicted Properties : Computational tools (e.g., QSPR models) estimate properties like pKa and logP when experimental data is scarce, though experimental validation is critical .

- Caution : Avoid unverified commercial databases (e.g., BenchChem) per academic reliability standards.

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses, particularly during scale-up?

- Key Factors :

- Catalyst Selection : Palladium catalysts improve hydrogenation efficiency but require careful control of loading and solvent systems (e.g., tetrahydrofuran) to prevent deactivation .

- Temperature Gradients : Stepwise heating in condensation reactions minimizes side-product formation.

- Resolution Techniques : Chiral resolving agents (e.g., D(-)-mandelic acid) enhance enantiomeric purity in pharmaceutical intermediates .

Q. How can contradictory data regarding the biological activity of this compound derivatives be systematically resolved?

- Approach :

- Dose-Response Studies : Use in vitro assays (e.g., kinase inhibition for MAPK10 targets) to establish activity thresholds .

- Orthogonal Validation : Combine in vivo models (e.g., cognitive dysfunction assays) with proteomic profiling to confirm mechanisms .

- Meta-Analysis : Cross-reference patent data (e.g., menopausal treatment claims ) with peer-reviewed studies to identify consensus or gaps.

Q. What advanced computational chemistry approaches are effective for predicting the reactivity and pharmacological potential of this compound analogs?

- Tools :

- DFT Calculations : Model electron-density distributions to predict regioselectivity in electrophilic substitutions.

- Molecular Docking : Screen against protein targets (e.g., MAPK10 ) to prioritize analogs for synthesis.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity early in drug development pipelines.

Methodological Considerations Table

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.